N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
Overview
Description
2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid is an organic compound belonging to the class of 1,2-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom
Mechanism of Action
Target of Action
N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, also known as TES, is primarily used as a buffer substance in biological research . It is known to form a complex with DNA , and it can also interact with metal ions, particularly copper (II) ions .
Mode of Action
TES interacts with its targets through complex formation. In the case of DNA, it forms a complex that can affect the kinetics of restriction enzymes . When interacting with metal ions, TES acts as a chelating agent, forming stable complexes that can control the reactivity of the metal ions .
Biochemical Pathways
The primary biochemical pathway affected by TES is the restriction enzyme kinetics in DNA processing . By forming a complex with DNA, TES can influence the rate at which restriction enzymes cut DNA. This can have downstream effects on processes such as DNA replication, transcription, and translation.
Pharmacokinetics
Its solubility in water suggests that if it were introduced into a biological system, it could be distributed through aqueous bodily fluids.
Result of Action
The result of TES’s action depends on its context of use. In DNA processing, its interaction with DNA can affect the activity of restriction enzymes, potentially influencing the outcomes of genetic experiments . When used as a chelating agent, TES can control the reactivity of metal ions, which may be relevant in certain chemical reactions .
Action Environment
The action of TES can be influenced by environmental factors such as pH and the presence of other substances. As a buffer, TES helps maintain a stable pH in a solution , which is crucial for many biological and chemical processes. The presence of substances like DNA or metal ions can also influence TES’s action, as it can form complexes with these substances .
Biochemical Analysis
Biochemical Properties
N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid plays a significant role in biochemical reactions. It is used in various protein assays and in micellar electrokinetic chromatography . It forms a complex with DNA and affects restriction enzymes kinetics . It also forms a complex with Cu (II) ions .
Cellular Effects
It has been shown to be toxic in vitro, but this toxicity may be due to its ability to form metal chelate complexes that are toxic for cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to form complexes with DNA and Cu (II) ions, which can affect the activity of restriction enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 226-228 °C .
Metabolic Pathways
It is known to form complexes with metal ions, which could potentially influence metabolic processes .
Preparation Methods
The synthesis of 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid involves several steps. One common method includes the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a buffer in biochemical assays and experiments . In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in the industry for the production of various chemical products and materials.
Comparison with Similar Compounds
2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid can be compared with other similar compounds such as 2-Hydroxymethyl-1,3-propanediol and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid lies in its specific functional groups and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCBASBOOFNAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064643 | |
Record name | TES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16078 | |
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CAS No. |
7365-44-8 | |
Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7365-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TES | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-TRIS(HYDROXYMETHYL)METHYL-2-AMINOETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L173DK6289 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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